molecular formula C14H11ClO2S B13999190 Methyl 2-[(4-chlorophenyl)sulfanyl]benzoate CAS No. 22096-70-4

Methyl 2-[(4-chlorophenyl)sulfanyl]benzoate

Cat. No.: B13999190
CAS No.: 22096-70-4
M. Wt: 278.8 g/mol
InChI Key: RPYZZUBXMXDNLA-UHFFFAOYSA-N
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Description

Methyl 2-[(4-chlorophenyl)sulfanyl]benzoate is an organic compound with the molecular formula C14H11ClO2S It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the benzene ring is substituted by a 4-chlorophenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-chlorophenyl)sulfanyl]benzoate typically involves the reaction of 2-mercaptobenzoic acid with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent recovery and recycling are also implemented to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-chlorophenyl)sulfanyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group of the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Methyl 2-[(4-chlorophenyl)sulfanyl]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-chlorophenyl)sulfanyl]benzoate involves its interaction with specific molecular targets in biological systems. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[(2-chlorophenyl)sulfanyl]methyl}benzoate
  • Methyl 2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)benzoate

Uniqueness

Methyl 2-[(4-chlorophenyl)sulfanyl]benzoate is unique due to the specific positioning of the chlorophenylsulfanyl group on the benzoate ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

22096-70-4

Molecular Formula

C14H11ClO2S

Molecular Weight

278.8 g/mol

IUPAC Name

methyl 2-(4-chlorophenyl)sulfanylbenzoate

InChI

InChI=1S/C14H11ClO2S/c1-17-14(16)12-4-2-3-5-13(12)18-11-8-6-10(15)7-9-11/h2-9H,1H3

InChI Key

RPYZZUBXMXDNLA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=CC=C(C=C2)Cl

Origin of Product

United States

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